Sniper(abl)-039

Vue d'ensemble

Description

Sniper(abl)-039 is a part of the SNIPER (Specific and Nongenetic inhibitor of apoptosis protein [IAP]-dependent Protein ERasers) compounds. These compounds aim to induce IAP-mediated ubiquitination and proteasome degradation of target proteins .

Synthesis Analysis

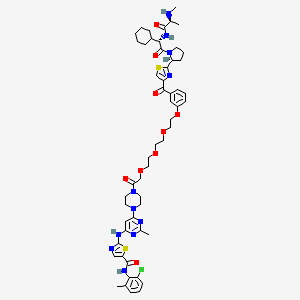

The synthesis of SNIPERs involves combining various inhibitors (such as ABL, BRD, AR, ER) and IAP ligands . The synthesis of SNIPERs against BCR-ABL oncogenic kinases employs kinase inhibitors as target ligands . The design and synthesis of SNIPER compounds also involve methods for the detection of target protein degradation and ubiquitylation .Molecular Structure Analysis

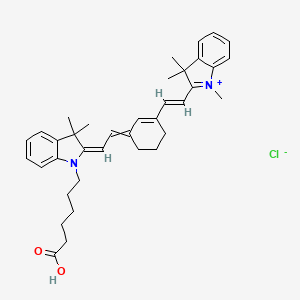

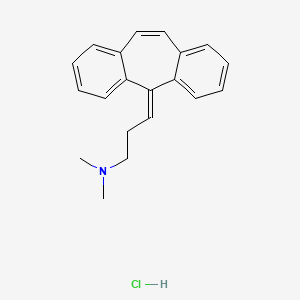

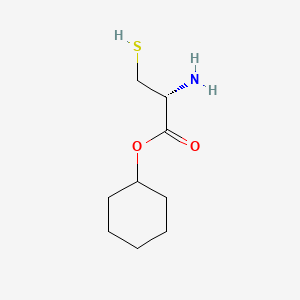

The molecular structure of Sniper(abl)-039 involves conjugating Dasatinib (an ABL inhibitor) to an IAP ligand with a linker . The molecular weight of a similar compound, Sniper(abl)-038, is 1114.77 .Chemical Reactions Analysis

Sniper(abl)-039 induces the reduction of BCR-ABL protein . It recruits an E3 ligase to the target protein, thereby inducing ubiquitylation and proteasomal degradation of the target protein .Applications De Recherche Scientifique

Targeted Protein Degradation

Sniper(abl)-039 is a type of Proteolysis-targeting chimera (PROTAC) that has been developed for targeted protein degradation . A bifunctional PROTAC molecule consists of a ligand (mostly small-molecule inhibitor) of the protein of interest (POI) and a covalently linked ligand of an E3 ubiquitin ligase (E3). Upon binding to the POI, the PROTAC can recruit E3 for POI ubiquitination, which is subjected to proteasome-mediated degradation .

Cancer Therapy

Sniper(abl)-039 has been used in clinical trials for cancer therapy . It complements nucleic acid-based gene knockdown/out technologies for targeted protein reduction and could mimic pharmacological protein inhibition .

Degradation of Oncoproteins

Sniper(abl)-039 has been used for the degradation of critical oncoproteins in cancer, particularly those in hematological malignancies . The chemical structures, cellular and in vivo activities, pharmacokinetics, and pharmacodynamics of these PROTACs are summarized .

Overcoming Drug Resistance

Sniper(abl)-039 offers a potential solution to the problem of drug resistance in cancer therapy . One common mechanism of resistance is mutation through which the mutant POI no longer interacts strongly with the drug . Sniper(abl)-039, by inducing protein degradation, provides an alternative approach to cancer therapy .

Inhibition of Signal Transduction

Sniper(abl)-039 has been shown to inhibit the phosphorylation of signal transducer and activator of transcription 5 (STAT5) and Crk like proto-oncogene (CrkL) . This suggests that it could be used to suppress the growth of BCR-ABL-positive CML cells .

Protein Knockdown

Sniper(abl)-039 is part of a protein knockdown system by hybrid molecules named Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Erasers (SNIPER), which is designed to induce IAP-mediated ubiquitylation and proteasomal degradation of target proteins . A couple of SNIPER(ABL) against BCR-ABL protein have been developed recently .

Mécanisme D'action

Target of Action

Sniper(abl)-039, also known as a Specific and Non-genetic inhibitor of apoptosis protein [IAP]-dependent Protein Eraser (SNIPER), is designed to induce IAP-mediated ubiquitylation and proteasomal degradation of target proteins . The primary targets of Sniper(abl)-039 are the BCR-ABL proteins . BCR-ABL is an oncogenic fusion kinase associated with chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia .

Mode of Action

Sniper(abl)-039 is a chimeric degrader molecule consisting of a target ligand linked to another ligand that binds to an E3 ubiquitin ligase . In the cells, Sniper(abl)-039 recruits an E3 ligase to the BCR-ABL proteins, thereby inducing ubiquitylation and proteasomal degradation of these proteins . This unique mechanism of action allows Sniper(abl)-039 to degrade BCR-ABL proteins in a sub-stoichiometric manner .

Biochemical Pathways

The action of Sniper(abl)-039 involves the ubiquitin proteasome system (UPS). The UPS is a system within cells responsible for the degradation of unnecessary or damaged proteins . By recruiting an E3 ligase to the BCR-ABL proteins, Sniper(abl)-039 promotes proximity-induced ubiquitination of these proteins, leading to their degradation through the UPS .

Pharmacokinetics

It’s known that proteolysis-targeting chimeras (protacs) and snipers, due to their unique mechanism of action, produce longer and stronger biological effects than traditional small molecule inhibitors on a target . This allows them to be used at a much less intensive dosing regimen to be therapeutically effective .

Result of Action

The degradation of BCR-ABL proteins by Sniper(abl)-039 leads to growth inhibition in CML cells . This is a significant result as BCR-ABL is a key driver of CML, and its degradation can potentially halt the progression of the disease .

Orientations Futures

Propriétés

IUPAC Name |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H68ClN11O9S2/c1-34-11-8-16-40(55)47(34)62-51(70)43-31-57-54(77-43)61-44-30-45(59-36(3)58-44)64-19-21-65(22-20-64)46(67)32-74-26-25-72-23-24-73-27-28-75-39-15-9-14-38(29-39)49(68)41-33-76-52(60-41)42-17-10-18-66(42)53(71)48(37-12-6-5-7-13-37)63-50(69)35(2)56-4/h8-9,11,14-16,29-31,33,35,37,42,48,56H,5-7,10,12-13,17-28,32H2,1-4H3,(H,62,70)(H,63,69)(H,57,58,59,61)/t35-,42-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCDNLSIFCGNNG-GFKCZKLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCOC5=CC=CC(=C5)C(=O)C6=CSC(=N6)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCOC5=CC=CC(=C5)C(=O)C6=CSC(=N6)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H68ClN11O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1114.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)